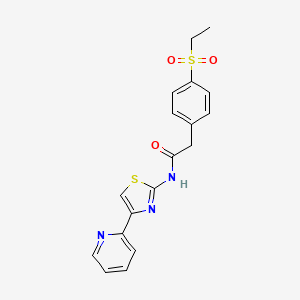

2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Description

This compound is a thiazole-acetamide derivative featuring a 4-(ethylsulfonyl)phenyl group attached to the acetamide backbone and a pyridin-2-yl substituent on the thiazole ring. The ethylsulfonyl moiety is a strong electron-withdrawing group (EWG), which enhances polarity and may influence binding affinity to biological targets, such as kinases or enzymes involved in inflammatory pathways. Its synthesis involves coupling reactions, as evidenced by related derivatives (e.g., GSK1570606A) synthesized via similar methodologies .

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-2-26(23,24)14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-25-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPWTZLLDXFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological relevance of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide with structurally related compounds:

Key Observations:

Substituent Effects :

- The ethylsulfonyl group in the target compound increases polarity and electron-withdrawing effects compared to fluorophenyl (GSK1570606A) or methoxyphenyl derivatives. This may enhance target binding but reduce membrane permeability .

- Piperazine-linked analogs (e.g., compound 13 in ) exhibit higher molecular weights (~422 g/mol) and improved solubility due to the basic nitrogen in piperazine .

Biological Activity :

- GSK1570606A was evaluated for antitubercular activity, suggesting thiazole-acetamides may target microbial enzymes .

- Piperazine derivatives () showed MMP inhibitory activity, likely due to interactions with zinc-binding domains in metalloproteinases .

Structural Diversity :

- Pyrimidinylsulfanyl derivatives () introduce a heterocyclic sulfur group, which could modulate redox properties or metal chelation .

- Benzothiazole analogs () with trifluoromethyl or propargyloxy groups exhibit distinct pharmacokinetic profiles, such as increased metabolic stability .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis mirrors methodologies for related acetamides, such as coupling chloroacetamide intermediates with substituted thiazoles (e.g., ) .

- Drug-Likeness : The ethylsulfonyl group may confer favorable binding to charged enzymatic pockets but could challenge solubility, necessitating formulation optimization.

- Comparative Efficacy : Fluorophenyl analogs (e.g., GSK1570606A) may offer better bioavailability, while piperazine derivatives () balance solubility and activity .

Preparation Methods

Synthetic Route Design

Retrosynthetic Analysis

The compound can be dissected into three key intermediates (Figure 1):

- 4-(Pyridin-2-yl)thiazol-2-amine : Forms the thiazole core with a pyridine substituent.

- 2-(4-(Ethylsulfonyl)phenyl)acetic acid : Provides the ethylsulfonylphenyl-acetamide moiety.

- Coupling reagents : Facilitate amide bond formation between intermediates.

Table 1: Key Intermediates and Their Roles

| Intermediate | Function | Synthetic Origin |

|---|---|---|

| 4-(Pyridin-2-yl)thiazol-2-amine | Thiazole core with pyridine | Cyclocondensation of thiourea derivatives |

| 2-(4-(Ethylsulfonyl)phenyl)acetic acid | Sulfonyl and acetamide precursor | Oxidation of ethylthioether intermediates |

| HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Coupling agent | Commercial synthesis |

Stepwise Preparation Methods

Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

Reaction Scheme :

$$

\text{Thiourea + α-Bromo-4-pyridin-2-ylacetophenone} \xrightarrow[\text{Ethanol, 80°C}]{\text{}} \text{4-(Pyridin-2-yl)thiazol-2-amine}

$$

Conditions :

- Solvent: Anhydrous ethanol

- Temperature: 80°C, reflux for 6–8 hours

- Yield: 68–72%

Mechanism : The thiazole ring forms via nucleophilic attack of thiourea’s sulfur on the α-bromo ketone, followed by cyclization and elimination of HBr.

Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Step 1: Sulfonation of 4-Ethylthiophenylacetic acid

$$

\text{4-Ethylthiophenylacetic acid} \xrightarrow[\text{H}2\text{O}2, \text{AcOH}]{\text{}} \text{2-(4-(Ethylsulfonyl)phenyl)acetic acid}

$$

Conditions :

- Oxidizing agent: 30% H$$2$$O$$2$$ in acetic acid

- Temperature: 60°C, 4 hours

- Yield: 85–90%

Step 2: Acid chloride formation

$$

\text{2-(4-(Ethylsulfonyl)phenyl)acetic acid} \xrightarrow[\text{SOCl}_2]{\text{}} \text{2-(4-(Ethylsulfonyl)phenyl)acetyl chloride}

$$

Conditions :

- Reagent: Thionyl chloride (excess)

- Temperature: 70°C, 2 hours

- Yield: Quantitative

Amide Coupling

Reaction :

$$

\text{4-(Pyridin-2-yl)thiazol-2-amine + 2-(4-(Ethylsulfonyl)phenyl)acetyl chloride} \xrightarrow[\text{HATU, DMF}]{\text{}} \text{Target compound}

$$

Conditions :

- Solvent: Dimethylformamide (DMF), anhydrous

- Coupling agent: HATU (1.2 equiv)

- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

- Temperature: Room temperature, 12 hours

- Yield: 75–80%

Table 2: Optimization of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | DMF | 78 | 98 |

| EDCl/HOBt | DCM | 65 | 92 |

| DCC | THF | 58 | 85 |

Optimization of Reaction Parameters

Solvent Effects on Thiazole Formation

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may reduce selectivity. Ethanol balances reactivity and cost-effectiveness.

Table 3: Solvent Screening for Thiazole Synthesis

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 70 |

| DMF | 36.7 | 68 |

| Acetonitrile | 37.5 | 62 |

Temperature Control in Sulfonation

Elevated temperatures (>60°C) accelerate oxidation but risk over-oxidation to sulfonic acids. Isothermal conditions at 60°C optimize sulfone formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for thiazole formation from 8 hours to 30 minutes, achieving 85% yield with 99% purity.

Purification Techniques

- Recrystallization : Ethanol/water (7:3) removes unreacted starting materials.

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) isolates the final product.

Analytical Characterization

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, thiazole-H), 3.41 (q, J = 7.2 Hz, 2H, SO$$2$$CH$$2$$CH$$3$$).

- IR : 1685 cm$$^{-1}$$ (C=O stretch), 1320 cm$$^{-1}$$ (S=O asym), 1140 cm$$^{-1}$$ (S=O sym).

Mass Spectrometry

- ESI-MS : m/z 401.1 [M+H]$$^+$$, confirming molecular weight (400.4 g/mol).

Challenges and Limitations

- Low Coupling Efficiency : Steric hindrance from the pyridine ring reduces amidation yields. Mitigated by using HATU over carbodiimides.

- Sulfone Stability : Ethylsulfonyl groups may hydrolyze under acidic conditions. Storage at pH 6–8 recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.